(2R,3S)-2-Amino-3-fluorobutanedioic acid
(2R,3S)-2-Amino-3-fluorobutanedioic acid
Brand Name:
Vulcanchem
CAS No.:
106138-31-2
VCID:
VC20768165
InChI:
InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
SMILES:
C(C(C(=O)O)F)(C(=O)O)N
Molecular Formula:
C4H6FNO4
Molecular Weight:
151.09 g/mol
(2R,3S)-2-Amino-3-fluorobutanedioic acid
CAS No.: 106138-31-2
Cat. No.: VC20768165
Molecular Formula: C4H6FNO4
Molecular Weight: 151.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106138-31-2 |
|---|---|
| Molecular Formula | C4H6FNO4 |
| Molecular Weight | 151.09 g/mol |
| IUPAC Name | (2R,3S)-2-amino-3-fluorobutanedioic acid |
| Standard InChI | InChI=1S/C4H6FNO4/c5-1(3(7)8)2(6)4(9)10/h1-2H,6H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 |
| Standard InChI Key | WKTWOKOOUAZXQP-LWMBPPNESA-N |
| Isomeric SMILES | [C@H]([C@@H](C(=O)O)F)(C(=O)O)N |
| SMILES | C(C(C(=O)O)F)(C(=O)O)N |
| Canonical SMILES | C(C(C(=O)O)F)(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator